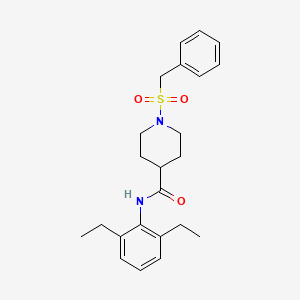![molecular formula C28H32N4O2 B11334708 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11334708.png)
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a benzylpiperidine moiety and a dimethoxyphenyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dimethoxyphenylhydrazine and 3,5-dimethyl-2,4-pentanedione under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core reacts with 4-benzylpiperidine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or the nitrogen-containing heterocycle, potentially leading to hydrogenated derivatives.
Substitution: The benzylpiperidine and dimethoxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is investigated for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act on central nervous system receptors, making it a candidate for neurological research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. For example, the benzylpiperidine moiety might interact with neurotransmitter receptors, while the pyrazolo[1,5-a]pyrimidine core could engage in hydrogen bonding or hydrophobic interactions with proteins.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Benzylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine: Similar but without the 3,5-dimethyl substitution, potentially altering its chemical properties.
Uniqueness
The presence of both the benzylpiperidine and dimethoxyphenyl groups, along with the 3,5-dimethyl substitutions, makes 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine unique. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C28H32N4O2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
7-(4-benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32N4O2/c1-19-16-26(31-14-12-22(13-15-31)17-21-8-6-5-7-9-21)32-28(29-19)20(2)27(30-32)23-10-11-24(33-3)25(18-23)34-4/h5-11,16,18,22H,12-15,17H2,1-4H3 |
Clave InChI |
OJIGIDDCZZYYHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B11334634.png)
![1-(3-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11334638.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11334640.png)
![1-(benzylsulfonyl)-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11334642.png)

![3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11334653.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11334664.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11334671.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11334677.png)
![N-[3-(acetylamino)phenyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334680.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334685.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11334694.png)
![1-({1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11334699.png)
